molecular formula C13HF27O6S3 B3040298 Tris(perfluorobutanesulfonyl)methane CAS No. 182505-69-7

Tris(perfluorobutanesulfonyl)methane

Cat. No.: B3040298
CAS No.: 182505-69-7
M. Wt: 862.3 g/mol
InChI Key: JCQFXEGCFPAWHH-UHFFFAOYSA-N
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Description

Tris(perfluorobutanesulfonyl)methane is a useful research compound. Its molecular formula is C13HF27O6S3 and its molecular weight is 862.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Tris(perfluorobutanesulfonyl)methane has been identified as a component in the synthesis of lanthanide tris(perfluorobutanesulfonyl)methides, particularly in scandium and ytterbium complexes. These complexes are known for being water-tolerant and extremely efficient Lewis acid catalysts. They have been utilized in various chemical reactions, such as Friedel-Crafts acylation, Diels-Alders reaction, and Meerwein-Ponndorf-Verley reduction (J. Nishikido et al., 1999).

Synthesis Gas and Hydrogen Production

This compound has been involved in the tri-reforming process, which is a combination of CO2 reforming, steam reforming, and partial oxidation of methane. This process effectively produces synthesis gas (syngas) with desired H2/CO ratios and mitigates carbon formation, a common issue in CO2 reforming of methane. The process has shown high methane conversion and CO2 conversion rates, indicating its efficiency and potential industrial applications (Chunshan Song & W. Pan, 2004).

Functionalization of Methane and Light Alkanes

A series of silver complexes containing perfluorinated tris(indazolyl)borate ligands, which may involve this compound derivatives, have been used to catalyze the functionalization of methane into ethyl propionate. This process employs supercritical carbon dioxide as the reaction medium and has been extended to other light alkanes like ethane, propane, butane, and isobutane (M. Fuentes et al., 2014).

Future Directions

: Apollo Scientific : Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate … - MDPI : Development of Fluorous Lewis Acid … - MDPI

Properties

IUPAC Name

1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF27O6S3/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFXEGCFPAWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF27O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896722
Record name 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182505-69-7
Record name 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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